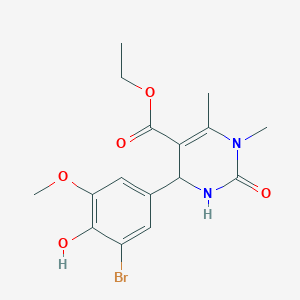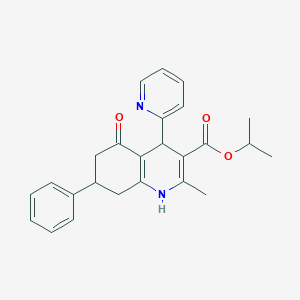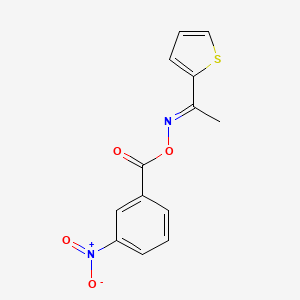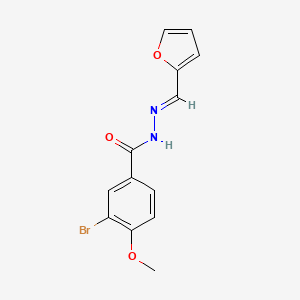![molecular formula C23H15Cl2NO2 B11096257 4-(4-chlorophenoxy)-N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11096257.png)
4-(4-chlorophenoxy)-N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE is an organic compound characterized by the presence of chlorophenyl and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE typically involves the condensation of 4-chlorophenoxybenzaldehyde with 4-chlorophenyl-2-furylamine under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-Chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for its antihelmintic properties.
2’-Chloro-4’-(4-chlorophenoxy)acetophenone: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H15Cl2NO2 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1-[5-(4-chlorophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C23H15Cl2NO2/c24-17-3-1-16(2-4-17)23-14-13-22(28-23)15-26-19-7-11-21(12-8-19)27-20-9-5-18(25)6-10-20/h1-15H |
InChI Key |
MCAZDINBWOGMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorophenyl)-2,3'-diphenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethanone](/img/structure/B11096187.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B11096191.png)
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-fluorophenyl)methanone](/img/structure/B11096198.png)
![2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-({4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B11096221.png)
![N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11096224.png)

![[(2-{[2-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B11096232.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096233.png)


![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11096247.png)
![1,1'-Decane-1,10-diylbis[3-(2-methoxyphenyl)urea]](/img/structure/B11096253.png)

